
2-Methoxyphenyl(triphenylphosphine)gold(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyphenyl(triphenylphosphine)gold(I) is an organogold compound that features a gold(I) center coordinated to a triphenylphosphine ligand and a 2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(triphenylphosphine)gold(I) typically involves the reaction of chloro(triphenylphosphine)gold(I) with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction proceeds via a transmetalation step followed by reductive elimination to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Methoxyphenyl(triphenylphosphine)gold(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-Methoxyphenyl(triphenylphosphine)gold(I) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) species.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates.
Common Reagents and Conditions:
Oxidation: Reagents such as halogens (e.g., chlorine) or peroxides can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and appropriate solvents.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold(I) complexes with different ligands.
科学研究应用
2-Methoxyphenyl(triphenylphosphine)gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cyclization reactions and cross-coupling reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the preparation of gold-based nanomaterials.
作用机制
The mechanism of action of 2-Methoxyphenyl(triphenylphosphine)gold(I) involves its interaction with various molecular targets. The gold(I) center can coordinate to sulfur-containing biomolecules, such as cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
相似化合物的比较
Chloro(triphenylphosphine)gold(I): Similar structure but with a chloride ligand instead of the 2-methoxyphenyl group.
Triphenylphosphinegold(I) chloride: Another related compound with a chloride ligand.
Bis(triphenylphosphine)gold(I) chloride: Contains two triphenylphosphine ligands.
Uniqueness: 2-Methoxyphenyl(triphenylphosphine)gold(I) is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C25H22AuOP |
|---|---|
分子量 |
566.4 g/mol |
IUPAC 名称 |
gold(1+);methoxybenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7O.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
InChI 键 |
ZBTNYTOVYZTDDU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
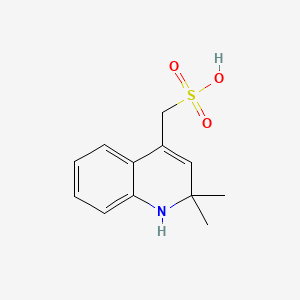
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
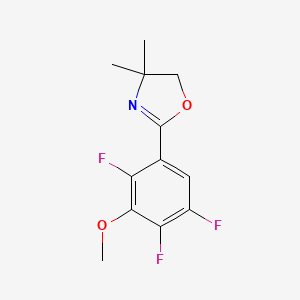
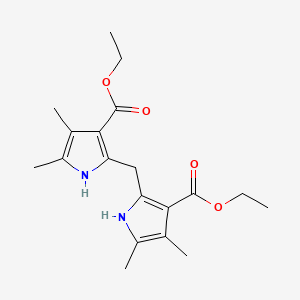
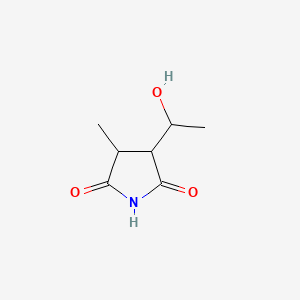



![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
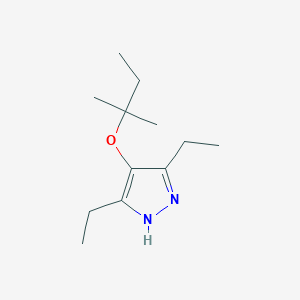

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
